molecular formula C22H23ClF2N4O2S B4298884 (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE

Cat. No.: B4298884
M. Wt: 481.0 g/mol
InChI Key: OFMRCMZEVATFDR-UHFFFAOYSA-N
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Description

Octahydro-2H-quinolizin-1-ylmethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinolizine ring, a pyrazolo[1,5-a]pyrimidine core, and a thienyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvents play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on various biological systems and pathways.

    Industry: Its unique properties may make it useful in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways, influencing various biological processes. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1H-quinolizin-1-ylmethylamine: A related compound with a similar quinolizine ring structure.

    7-Chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-quinolinamine: Another compound featuring a quinolizine ring and a chloro group.

Uniqueness

Octahydro-2H-quinolizin-1-ylmethyl 7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combination of a quinolizine ring, a pyrazolo[1,5-a]pyrimidine core, and a thienyl group. This unique structure sets it apart from other similar compounds and may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 7-[chloro(difluoro)methyl]-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S/c23-22(24,25)19-11-15(18-7-4-10-32-18)26-20-12-16(27-29(19)20)21(30)31-13-14-5-3-9-28-8-2-1-6-17(14)28/h4,7,10-12,14,17H,1-3,5-6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMRCMZEVATFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE
Reactant of Route 5
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE
Reactant of Route 6
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE

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